molecular formula C13H18N2O3S B599043 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde CAS No. 1197193-26-2

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde

Cat. No.: B599043
CAS No.: 1197193-26-2
M. Wt: 282.358
InChI Key: RGSLNJIEVKCBHC-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde typically involves the following steps:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 4-methylpiperazine with an appropriate benzaldehyde derivative under controlled conditions to form the piperazinyl intermediate.

    Introduction of the Methylsulfonyl Group: The intermediate is then subjected to sulfonylation using a methylsulfonyl chloride reagent in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group onto the benzaldehyde core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazinyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzoic acid.

    Reduction: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The piperazinyl group can interact with biological receptors, while the methylsulfonyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1-piperazinyl)aniline: Similar structure but lacks the aldehyde and methylsulfonyl groups.

    4-(4-Methyl-1-piperazinyl)benzaldehyde: Similar structure but lacks the methylsulfonyl group.

    2-(Methylsulfonyl)benzaldehyde: Similar structure but lacks the piperazinyl group.

Uniqueness

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is unique due to the presence of both the piperazinyl and methylsulfonyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLNJIEVKCBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693900
Record name 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-26-2
Record name 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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